CYP2D6 Inhibition Profile of 2-(2,5-Dichlorophenyl)-6-fluoronaphthalene vs. a Representative 6-Fluoro-2-naphthyl Derivative
The target compound demonstrates a significantly weaker inhibition of the major drug-metabolizing enzyme CYP2D6 compared to a representative, closely related 6-fluoro-2-naphthyl derivative (Compound 1 from the referenced study). This difference is critical for predicting a lower potential for drug-drug interactions in polypharmacy scenarios. The target compound exhibits an IC50 of 20,000 nM [1], whereas the comparator 6-fluoro-2-naphthyl derivative shows a potent IC50 of 400 nM [2].
| Evidence Dimension | CYP2D6 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (20 µM) |
| Comparator Or Baseline | Representative 6-fluoro-2-naphthyl derivative (Compound 1 from Sato et al., 2008): IC50 = 400 nM |
| Quantified Difference | 50-fold higher IC50 (i.e., 50-fold weaker inhibition) |
| Conditions | Target Compound: Human liver microsomes, fluorogenic substrate, 15 min preincubation, 2 hr measurement. Comparator: Human cytochrome P450 2D6 assay (details not fully specified in abstract). |
Why This Matters
This profile suggests 2-(2,5-Dichlorophenyl)-6-fluoronaphthalene is a more favorable starting point for lead optimization programs where minimizing CYP2D6 inhibition is a key design criterion to avoid adverse drug interactions.
- [1] BindingDB. (2023). BDBM50600733 (CHEMBL5182534) - Inhibition of CYP2D6. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50600733. View Source
- [2] Sato, I., Morihira, K., Inami, H., Kubota, H., & Morokata, T. (2008). Design and synthesis of 6-fluoro-2-naphthyl derivatives as novel CCR3 antagonists with reduced CYP2D6 inhibition. Bioorganic & Medicinal Chemistry, 16(18), 8607–8618. https://doi.org/10.1016/j.bmc.2008.08.006. View Source
